1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid: is a compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: 1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for understanding the structure-activity relationships of pyrrolidine derivatives .
Medicine: Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative with a similar core structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different chemical properties.
Prolinol: A hydroxylated derivative with distinct biological activities.
Uniqueness: Its unique structure allows for diverse chemical modifications and the exploration of new therapeutic avenues .
Properties
CAS No. |
939757-57-0 |
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Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-14(17)15-11-20(12-16(15)18(21)22)10-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,21,22) |
InChI Key |
IDICLIGALZTBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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